3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Overview
Description
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of pyrimidine and indole
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various chemical interactions .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole typically involves the reaction of 2,5-dichloropyrimidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,5-dichloropyrimidine is reacted with a boronic acid derivative of indole under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents may be tailored to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base like sodium hydride or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrimidine derivatives.
Oxidation: Products include indole-2,3-dione derivatives.
Reduction: Products include indoline derivatives.
Scientific Research Applications
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyrimidine: Shares the pyrimidine core but lacks the indole moiety.
1H-Indole: Contains the indole structure but lacks the pyrimidine ring.
3-(2-Chloropyrimidin-4-yl)-1H-indole: Similar structure with one less chlorine atom on the pyrimidine ring.
Uniqueness
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is unique due to the presence of both the indole and dichloropyrimidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYVYDAVBOFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718182 | |
Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937366-57-9 | |
Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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